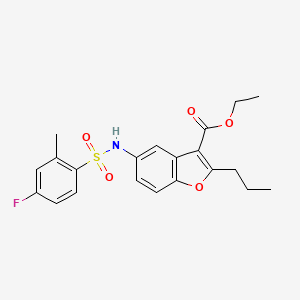![molecular formula C12H18N4O5 B2632503 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid CAS No. 2375249-10-6](/img/structure/B2632503.png)
1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid is a synthetic compound that has gained attention in the fields of chemistry and pharmaceuticals. Its unique structure combines elements of oxolane and triazole, making it versatile for a variety of applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid typically involves the following steps:
Synthesis of oxolane derivatives: Starting with readily available oxolane precursors, the compound is modified to include the desired functional groups.
Introduction of the triazole moiety: Using click chemistry, a reliable method to form triazoles, the triazole ring is synthesized and integrated into the compound.
Final modifications: Functional groups such as 2-methylpropan-2-yl and carboxylic acid are introduced to complete the synthesis. Reaction conditions vary, but typically involve catalysts such as copper(I) and solvents like dichloromethane.
Industrial Production Methods: For industrial-scale production, the methods are streamlined to enhance yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions, reducing the risk of side reactions. Advanced purification techniques, such as crystallization and chromatography, ensure the compound meets pharmaceutical-grade standards.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where the oxolane ring is susceptible to forming lactones.
Reduction: : The triazole ring can be reduced under specific conditions to alter its electronic properties.
Substitution: : Functional groups attached to the oxolane or triazole rings can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate.
Reduction: : Employing hydrogen gas over palladium catalysts.
Substitution: : Utilizing reagents like alkyl halides in the presence of bases.
Major Products: Depending on the reactions, the products range from lactones in oxidation processes to various substituted derivatives when undergoing substitution reactions.
科学研究应用
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its functional group versatility. Biology : Studied for its potential role in enzyme inhibition and as a probe in biochemical assays. Medicine : Investigated for its therapeutic potential, including as an antiviral or anticancer agent. Industry : Applied in material science for creating polymers with specialized properties.
作用机制
Mechanism: : The compound interacts with biological molecules primarily through hydrogen bonding and hydrophobic interactions. The triazole ring is known to act as a bioisostere for peptide bonds, affecting molecular recognition processes. Molecular Targets : Includes enzymes involved in nucleotide synthesis and receptors in cellular signaling pathways.
相似化合物的比较
1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid stands out due to its unique combination of oxolane and triazole. Similar compounds might include:
1,2,3-Triazole-based compounds: : These are broadly used in click chemistry and have a wide range of applications.
Oxolane derivatives: : Known for their stability and use in drug synthesis.
Similar Carboxylic Acids: : Often serve as intermediates in organic synthesis and pharmaceuticals.
This compound's distinct structure provides it with unique reactivity and potential applications, setting it apart from others in its class. Hope this deep dive sparks your curiosity!
属性
IUPAC Name |
1-[(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5/c1-12(2,3)21-11(19)13-8-5-20-6-9(8)16-4-7(10(17)18)14-15-16/h4,8-9H,5-6H2,1-3H3,(H,13,19)(H,17,18)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMXWEMTRIFFST-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-[(2,4,6-trichlorophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2632421.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B2632422.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2632424.png)


![N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide](/img/structure/B2632429.png)
![2-[1-Hydroxy-4-[(2,4,5-trimethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid](/img/structure/B2632430.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one](/img/structure/B2632432.png)
![2-Chloro-N-[6-(4-sulfamoylpyrazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B2632434.png)
![4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2632435.png)
![N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2632436.png)


